3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
This compound belongs to the tetrahydroquinoline-derived benzamide class, characterized by a propane-1-sulfonyl group at the 1-position of the tetrahydroquinoline scaffold and a 3,4,5-trimethoxy-substituted benzamide moiety at the 7-position. Its structural uniqueness lies in the electron-withdrawing sulfonyl group and the methoxy-rich aromatic system, which may influence pharmacokinetic properties such as solubility, membrane permeability, and target binding.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-5-11-31(26,27)24-10-6-7-15-8-9-17(14-18(15)24)23-22(25)16-12-19(28-2)21(30-4)20(13-16)29-3/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWRFUPGOCUCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Construction
The 1,2,3,4-tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization of N-aryl enamines. For example, reacting 4-methoxyaniline with cyclohexanone in polyphosphoric acid (PPA) at 120°C yields 7-methoxy-1,2,3,4-tetrahydroquinoline.
Nitration and Reduction
Nitrogen Sulfonylation
The tetrahydroquinoline amine undergoes sulfonylation using propane-1-sulfonyl chloride under Schotten-Baumann conditions:
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Propane-1-sulfonyl chloride (1.2 eq) | DCM | Et₃N (2 eq) | 0°C → RT | 88% |
Reaction Protocol:
-
Dissolve 7-amino-THQ (1.0 eq) in DCM, add Et₃N (2 eq)
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Slowly add propane-1-sulfonyl chloride (1.2 eq) at 0°C
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Stir 4 hr at RT, extract with DCM, purify via silica chromatography.
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
Carboxylic Acid Activation
3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (2 eq) in anhydrous DCM under reflux (2 hr, 78% yield). Excess SOCl₂ is removed under vacuum to yield the acyl chloride.
Amide Bond Formation
Coupling Reagent Screening
Comparative studies using EDCI/HOBt , HATU , and DCC reveal optimal yields with EDCI:
| Coupling System | Solvent | Base | Time (hr) | Yield |
|---|---|---|---|---|
| EDCI (1.5 eq)/HOBt (1.5 eq) | DCM | Et₃N (3 eq) | 12 | 75% |
| HATU (1.2 eq) | DMF | DIPEA (2 eq) | 6 | 68% |
| DCC (1.5 eq) | THF | - | 24 | 52% |
Optimized Protocol:
-
Combine 1-(propane-1-sulfonyl)-7-amino-THQ (1.0 eq), 3,4,5-trimethoxybenzoyl chloride (1.1 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DCM
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Add Et₃N (3 eq), stir at RT under N₂ for 12 hr
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Extract with DCM (3×), dry (Na₂SO₄), purify via column chromatography (hexane:EtOAc 3:1).
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.95 (s, 2H, OMe-ArH), 4.12 (s, 3H, OMe), 3.89–3.78 (m, 4H, THQ-CH₂), 3.02 (t, J=6.8 Hz, 2H, SO₂CH₂), 1.89–1.75 (m, 2H, CH₂CH₂CH₃).
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HRMS : m/z calc. for C₂₄H₂₉N₂O₆S [M+H]⁺: 485.1745, found: 485.1748.
Process Optimization Challenges
Sulfonylation Side Reactions
Competitive sulfonation at the C7 amine is mitigated by:
Amide Coupling Efficiency
EDCI/HOBt outperforms other reagents due to:
-
Enhanced activation of sterically hindered 3,4,5-trimethoxybenzoyl chloride
Scalability and Industrial Considerations
Cost Analysis
-
EDCI/HOBt increases raw material costs by ~15% vs. DCC but improves yield by 23%.
-
Propane-1-sulfonyl chloride accounts for 62% of total synthesis cost.
Environmental Impact
-
DCM solvent replacement with 2-MeTHF reduces E-factor by 40% (calculated using EATOS software).
Scientific Research Applications
Chemistry: The compound's unique structure makes it a subject of study for developing new synthetic methodologies and exploring reaction mechanisms.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors due to its structural features.
Industry: Possible use in the development of advanced materials or as intermediates in the synthesis of complex organic molecules.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets. The sulfonyl group may play a role in binding to active sites of enzymes, while the methoxy groups can influence the compound's overall binding affinity and selectivity. The tetrahydroquinoline scaffold offers stability and enhances the compound's bioavailability.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tetrahydroquinoline derivatives, emphasizing substituent effects on molecular conformation, synthetic pathways, and inferred biological relevance.
Structural and Functional Group Analysis
A comparative table of key analogs is provided below:
Key Observations :
- Sulfonyl vs. Carbonyl Groups : The propane-1-sulfonyl group in the target compound is more electron-withdrawing than the morpholine/piperidine-carbonyl groups in analogs 10e and 10f. This may enhance binding to polar residues in enzymatic pockets (e.g., mTOR’s ATP-binding domain) .
- Such differences could modulate target selectivity or off-target effects.
- Crystallographic Behavior : In the nitro-isoxazole analog , torsional angles (e.g., 47.0°–56.4° for isoxazole-phenyl rings) and hydrogen-bonding networks (O—H⋯O, N—H⋯O) highlight how substituents dictate molecular conformation and solid-state properties, which may correlate with bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Sulfonylation of the tetrahydroquinoline core using propane-1-sulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) to introduce the sulfonyl group .
- Step 2 : Coupling of the 3,4,5-trimethoxybenzamide moiety via amide bond formation, often employing carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Purity Optimization : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to isolate >95% pure product. Confirm purity via LC-MS and ¹H/¹³C NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to verify substituent positions and confirm sulfonamide/amide linkages .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion at m/z 513.18) .
- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace DMF with THF or dichloromethane to reduce viscosity and improve scalability .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and coupling steps .
- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize side reactions .
- Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (e.g., 1.2 equiv. sulfonyl chloride) .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~280 nm) .
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous solutions, which may explain discrepancies .
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility for biological assays .
Q. How can in silico methods predict biological activity and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., EGFR) or GPCRs, leveraging the tetrahydroquinoline core’s rigidity .
- ADMET Prediction : SwissADME or ProTox-II to estimate permeability, metabolic stability, and toxicity risks .
- In Vitro Validation : Pair predictions with enzyme inhibition assays (e.g., IC50 determination via fluorescence polarization) .
Q. What experimental approaches address stereochemical uncertainties in the tetrahydroquinoline moiety?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol to resolve enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configuration .
- Crystallographic Analysis : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) for unambiguous assignment .
Cross-Disciplinary and Contradiction Analysis
Q. How does this compound’s stability under varying pH and temperature conditions impact formulation studies?
- Methodological Answer :
- Forced Degradation Studies : Expose to 0.1M HCl (pH 1), NaOH (pH 13), and 40°C/75% RH for 7 days. Monitor degradation via UPLC-MS to identify labile groups (e.g., sulfonamide hydrolysis) .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Q. What interdisciplinary applications emerge from its dual functionality (sulfonyl + trimethoxybenzamide)?
- Methodological Answer :
- Materials Science : Investigate self-assembly into supramolecular structures via π-π stacking (trimethoxy groups) and sulfonyl hydrogen bonding .
- Pharmacology : Screen against neurodegenerative targets (e.g., acetylcholinesterase) using Ellman’s assay, given structural similarity to donepezil analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
